4-(2-Bromophenyl)-3-cyano-6-hydroxy-6-phenyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridine-2-thiolate
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Overview
Description
4-(2-Bromophenyl)-3-cyano-6-hydroxy-6-phenyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridine-2-thiolate is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a cyano group, a hydroxy group, a phenyl group, a pyridinium group, and a thiolate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-3-cyano-6-hydroxy-6-phenyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridine-2-thiolate typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor to introduce the bromophenyl group. This is followed by the formation of the pyridinium ring through a cyclization reaction. The cyano group can be introduced via a nucleophilic substitution reaction, and the hydroxy and thiolate groups are typically added through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-3-cyano-6-hydroxy-6-phenyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridine-2-thiolate can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a substituted phenyl derivative.
Scientific Research Applications
4-(2-Bromophenyl)-3-cyano-6-hydroxy-6-phenyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridine-2-thiolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-3-cyano-6-hydroxy-6-phenyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridine-2-thiolate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromophenyl)-3-cyano-6-hydroxy-6-phenyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridine-2-thiolate
- 4-(2-Chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridine-2-thiolate
- 4-(2-Fluorophenyl)-3-cyano-6-hydroxy-6-phenyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridine-2-thiolate
Uniqueness
The uniqueness of this compound lies in the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18BrN3OS |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-(2-bromophenyl)-5-cyano-2-hydroxy-2-phenyl-3-pyridin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate |
InChI |
InChI=1S/C23H18BrN3OS/c24-19-12-6-5-11-17(19)20-18(15-25)22(29)26-23(28,16-9-3-1-4-10-16)21(20)27-13-7-2-8-14-27/h1-14,20-21,26,28H |
InChI Key |
OMHKFLFTFPMOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C(C(=C(N2)[S-])C#N)C3=CC=CC=C3Br)[N+]4=CC=CC=C4)O |
Origin of Product |
United States |
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